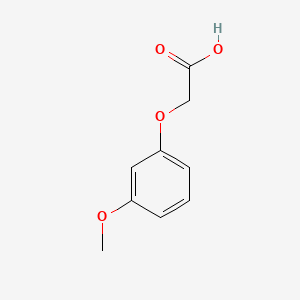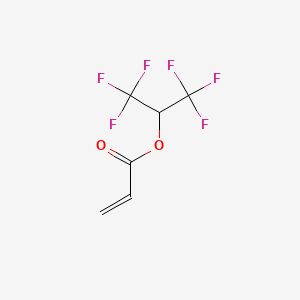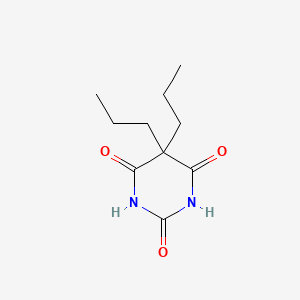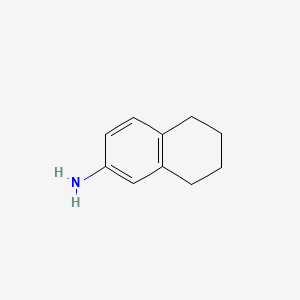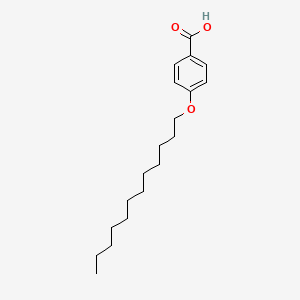
3-Fluorophthalic anhydride
Overview
Description
3-Fluorophthalic anhydride is a fluorinated building block with the empirical formula C8H3FO3 . It is a white to off-white crystalline powder .
Synthesis Analysis
3-Fluorophthalic anhydride can be synthesized starting from 3-nitrophthaloyl dichloride . Another synthetic method involves placing 1g of 3-nitrophthalic anhydride, 0.7g of potassium fluoride dried by a vacuum drying oven and 2.5ml of sulfolane in a double-mouth bottle, heating to 150 ℃ under stirring to generate a large amount of reddish-brown gas .Molecular Structure Analysis
The molecular weight of 3-Fluorophthalic anhydride is 166.1060 . The IUPAC Standard InChI is InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H . The 3-Fluorophthalic anhydride molecule contains a total of 16 bond(s). There are 13 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 2 ester(s) (aromatic), and 1 anhydride(s) (-thio) .Chemical Reactions Analysis
3-Fluorophthalic anhydride undergoes reduction with NaBH4 to afford 4-fluorophthalide and 7-fluorophthalide . It may be used in the preparation of substituted benzamides with potential neuroleptic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluorophthalic anhydride include a density of 1.6±0.1 g/cm3, a boiling point of 303.3±25.0 °C at 760 mmHg, and a flash point of 132.8±18.1 °C . It has a molar refractivity of 35.7±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 106.8±3.0 cm3 .Scientific Research Applications
Pharmaceutical Research: Neuroleptic Agents
3-Fluorophthalic anhydride: is utilized in the synthesis of substituted benzamides, which are explored for their neuroleptic (antipsychotic) activities . These compounds are significant in the treatment of psychiatric disorders such as schizophrenia.
Organic Synthesis: Fluorinated Compound Production
In organic chemistry, 3-Fluorophthalic anhydride serves as a reagent for introducing fluorine atoms into molecules, aiding in the production of various fluorinated compounds . This is crucial since fluorine atoms can significantly alter the biological activity of pharmaceuticals.
Agrochemicals: Pesticide Development
3-Fluorophthalic anhydride: is a building block in the synthesis of agrochemicals . It could be instrumental in developing new pesticides with enhanced efficacy and reduced environmental impact.
Chemical Synthesis: Benzanthracene Derivatives
It is employed as a starting reagent for the synthesis of 8-fluoro-10-methyl-1,2-benzanthracene , a compound of interest in the development of organic semiconductors and other electronic materials.
Safety and Hazards
3-Fluorophthalic anhydride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and wearing respiratory protection .
Future Directions
Mechanism of Action
Target of Action
It is known that 3-fluorophthalic anhydride may be used in the preparation of substituted benzamides , which suggests that it could interact with proteins or enzymes involved in the synthesis or metabolism of these compounds.
Mode of Action
It is known to undergo reduction with sodium borohydride (nabh4) to afford 4-fluorophthalide and 7-fluorophthalide . This suggests that it may interact with its targets through a reduction mechanism, leading to the formation of these products.
Biochemical Pathways
Given its potential use in the synthesis of substituted benzamides , it may be involved in the biochemical pathways related to the metabolism of these compounds.
Result of Action
Its potential use in the synthesis of substituted benzamides suggests that it may have a role in the production of these compounds, which could have various effects at the molecular and cellular levels.
properties
IUPAC Name |
4-fluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAZKZLSDRAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215511 | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
652-39-1 | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 652-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Fluorophthalic anhydride in chemical synthesis?
A1: 3-Fluorophthalic anhydride is a versatile building block in organic synthesis. It serves as a precursor for synthesizing various compounds, including fluorinated plant growth regulators []. One notable derivative is 2-(3-fluorophthalimido)-2-butenoic acid, which exhibits promising root growth promotion in rice seedlings [].
Q2: Are there alternative synthetic routes to produce 3-Fluorophthalic anhydride?
A2: Yes, research highlights different approaches to synthesizing 3-Fluorophthalic anhydride. One method involves using anhydrous potassium fluoride as a fluorine source and a phase transfer catalyst in a suitable solvent []. This method offers advantages such as a short reaction pathway, cost-effective reagents, and operational simplicity, making it suitable for industrial production []. Another method utilizes an organic complex of hydrogen fluoride for homogeneous fluorination of 3-chlorophthalic anhydride []. This approach boasts high fluorination efficiency, resulting in good product purity and yield while minimizing environmental impact [].
Q3: How does the fluorine atom in 3-Fluorophthalic anhydride influence its reactivity compared to phthalic anhydride?
A3: While specific examples from the provided abstracts are limited, the introduction of a fluorine atom to the phthalic anhydride structure is known to impact its reactivity in various reactions, including Friedel-Crafts and Grignard reactions []. The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic or nucleophilic attack. This altered reactivity profile makes 3-Fluorophthalic anhydride a valuable building block for creating compounds with specific properties.
Q4: Has the crystal structure of any 3-Fluorophthalic anhydride derivative been elucidated?
A4: Yes, the crystal structure of Methyl (Z)-2-(3-Fluorophthalimido)-2-butenoate, a derivative of 3-Fluorophthalic anhydride, has been determined using X-ray analysis []. This analysis confirmed the stereochemistry of the tri-substituted double bond present in the molecule, providing valuable information for understanding its structure-activity relationships [].
Q5: What analytical techniques are typically employed for characterizing 3-Fluorophthalic anhydride?
A5: Common analytical methods used to characterize 3-Fluorophthalic anhydride and its derivatives include gas chromatography to monitor reaction progress and determine conversion rates [], melting point determination to verify purity [], and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze structural features []. X-ray analysis proves particularly valuable for determining the stereochemistry of complex derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

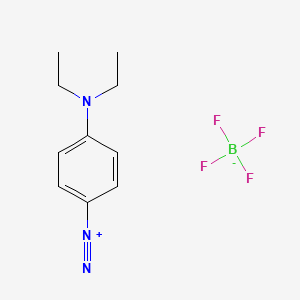


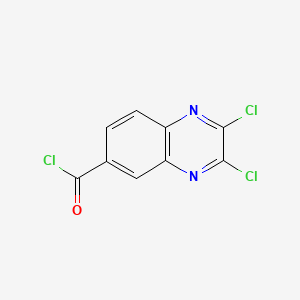
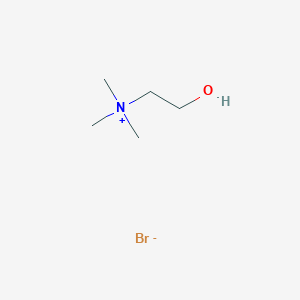



![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
